molecular formula C8H5ClF3NO2 B1319064 Methyl 2-chloro-4-(trifluoromethyl)nicotinate CAS No. 196708-48-2

Methyl 2-chloro-4-(trifluoromethyl)nicotinate

Cat. No.: B1319064
CAS No.: 196708-48-2
M. Wt: 239.58 g/mol
InChI Key: FDASGHWJBUNFFL-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The development of this compound emerged from the broader historical trajectory of fluorinated heterocyclic chemistry, which gained significant momentum in the late twentieth century. The compound's molecular formula C8H5ClF3NO2 and molecular weight of 239.58 grams per mole reflect the sophisticated synthetic chemistry that characterizes modern fluorinated compounds. The systematic nomenclature, alternatively expressed as methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate, demonstrates the compound's classification within the broader family of substituted nicotinic acid derivatives.

The Chemical Abstracts Service registry number 196708-48-2 provides a unique identifier for this compound, facilitating its integration into global chemical databases and research networks. The MDL number MFCD12827815 further establishes its position within comprehensive chemical information systems, enabling researchers to access standardized data and facilitate collaborative research efforts. These identification systems reflect the compound's recognition as a significant chemical entity worthy of systematic documentation and study.

Research interest in this particular substitution pattern arose from the understanding that the combination of chlorine and trifluoromethyl groups on the pyridine ring creates unique electronic and steric environments. The positioning of these substituents at the 2- and 4- positions relative to the nitrogen atom generates distinctive chemical properties that differentiate this compound from other halogenated and fluorinated pyridine derivatives. This strategic substitution pattern has proven particularly valuable in synthetic chemistry applications where specific reactivity profiles are required.

The compound's development coincided with broader advances in fluorinated chemistry methodologies, particularly those involving the introduction of trifluoromethyl groups into heterocyclic systems. The trifluoromethyl group's unique electronic properties, combined with the chlorine substituent's potential for further derivatization, created opportunities for diverse chemical modifications and applications that drove research interest in this specific molecular architecture.

Significance in Fluorinated Heterocyclic Chemistry

This compound occupies a position of considerable significance within the broader landscape of fluorinated heterocyclic chemistry. The compound exemplifies the strategic incorporation of fluorine-containing substituents into heterocyclic frameworks, a practice that has become fundamental to modern medicinal chemistry and materials science. The trifluoromethyl group introduces unique electronic properties that significantly alter the compound's physicochemical characteristics compared to non-fluorinated analogs, creating opportunities for enhanced biological activity and improved chemical stability.

The systematic study of trifluoromethylpyridines has revealed their importance as key structural components in numerous biologically active compounds. Research indicates that trifluoromethylpyridine derivatives have been successfully incorporated into molecules with useful biological properties, particularly in the agricultural and pharmaceutical sectors. The unique combination of the fluorine atom's electronegativity and the pyridine ring's electronic characteristics creates distinctive physicochemical properties that are highly valued in drug discovery and crop protection research.

Fluorinated heterocycles, particularly those containing trifluoromethyl groups, demonstrate enhanced metabolic stability compared to their non-fluorinated counterparts. This stability arises from the strong carbon-fluorine bonds and the trifluoromethyl group's resistance to metabolic degradation. The incorporation of these groups into heterocyclic systems often results in improved pharmacokinetic properties, making them attractive targets for pharmaceutical development. The specific positioning of the trifluoromethyl group at the 4-position of the nicotinic acid framework in this compound creates unique electronic environments that can influence both chemical reactivity and biological activity.

The chlorine substituent at the 2-position provides additional synthetic versatility, serving as a leaving group for nucleophilic substitution reactions or as a directing group for metal-catalyzed transformations. This dual functionality of the chlorine and trifluoromethyl substituents creates a versatile synthetic platform that can be modified through various chemical transformations while maintaining the core fluorinated heterocyclic structure. The resulting compounds often retain the beneficial properties associated with fluorinated systems while gaining additional functionality through chemical modification.

Classification and Relation to Other Trifluoromethylated Pyridines

This compound belongs to the broader family of trifluoromethylated pyridines, a class of compounds that has gained significant attention in contemporary chemical research. Within this classification, the compound represents a specific substitution pattern that distinguishes it from other members of the trifluoromethylpyridine family. Related compounds include methyl 2-methyl-6-(trifluoromethyl)nicotinate, which features a methyl group instead of chlorine and the trifluoromethyl substituent at the 6-position rather than the 4-position. These structural variations demonstrate the diversity possible within the trifluoromethylated pyridine framework while highlighting the specific properties associated with different substitution patterns.

The systematic comparison of trifluoromethylated pyridine derivatives reveals important structure-activity relationships that guide synthetic design. Compounds such as methyl 4-(trifluoromethyl)nicotinate, which lacks the chlorine substituent, provide insights into the specific contributions of individual substituents to overall molecular properties. The presence or absence of the chlorine atom significantly influences both chemical reactivity and potential biological activity, making this compound a distinct entity within this chemical family.

Comparative analysis with other halogenated trifluoromethylpyridines, such as 2-chloro-6-trifluoromethyl-nicotinic acid methyl ester, reveals how different substitution patterns affect molecular properties and synthetic utility. The positioning of substituents around the pyridine ring creates different electronic environments that influence chemical behavior. The 2,4-substitution pattern in this compound creates a unique electronic distribution that differs from other isomeric arrangements, resulting in distinctive chemical and physical properties.

Research into trifluoromethylpyridine chemistry has identified multiple synthetic approaches for incorporating these functional groups into pyridine rings. Some methods involve direct fluorination of existing pyridine derivatives, while others construct the pyridine ring from fluorinated precursors. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. For compounds like this compound, synthetic routes typically involve multi-step processes that carefully control the introduction and positioning of both the chlorine and trifluoromethyl substituents.

Compound Molecular Formula Molecular Weight Trifluoromethyl Position Additional Substituents
This compound C8H5ClF3NO2 239.58 4-position 2-chloro
Methyl 2-methyl-6-(trifluoromethyl)nicotinate C9H8F3NO2 219.16 6-position 2-methyl
Methyl 4-(trifluoromethyl)nicotinate C8H6F3NO2 205.13 4-position None
Methyl 2-chloro-6-(trifluoromethyl)nicotinate C8H5ClF3NO2 239.58 6-position 2-chloro

Current Research Landscape and Applications

The current research landscape surrounding this compound reflects the compound's growing importance as a synthetic intermediate and research tool in multiple scientific disciplines. Contemporary investigations focus on both the fundamental chemical properties of the compound and its potential applications in pharmaceutical and agrochemical development. The compound's unique substitution pattern makes it particularly valuable for structure-activity relationship studies, where researchers examine how specific molecular modifications influence biological activity and chemical behavior.

Recent synthetic methodology development has emphasized efficient routes to trifluoromethylated pyridines, recognizing their importance as building blocks for more complex molecules. Research groups have developed innovative approaches for introducing trifluoromethyl groups into pyridine rings while maintaining synthetic efficiency and cost-effectiveness. These methodological advances have made compounds like this compound more accessible to researchers, facilitating broader investigation of their properties and applications.

The agrochemical industry has shown particular interest in trifluoromethylpyridine derivatives due to their proven effectiveness in crop protection applications. Historical analysis reveals that during the period from 1990 to 2017, fourteen crop protection products bearing trifluoromethyl pyridine moieties were commercialized or proposed for International Organization for Standardization common names. This commercial success has driven continued research into new trifluoromethylpyridine derivatives, including compounds with substitution patterns similar to this compound.

Pharmaceutical research has similarly embraced trifluoromethylpyridine chemistry, with five pharmaceutical and two veterinary products containing trifluoromethyl pyridine moieties receiving market approval. The unique physicochemical properties of these compounds, including enhanced metabolic stability and improved pharmacokinetic profiles, make them attractive targets for drug development. The specific electronic properties of this compound position it as a valuable synthetic intermediate for pharmaceutical applications.

Current synthetic chemistry research increasingly focuses on developing efficient, cost-effective methods for producing trifluoromethylated compounds at scale. Industrial considerations include atom economy, environmental impact, and process safety, factors that influence the selection of synthetic routes for compounds like this compound. These practical considerations drive ongoing research into improved synthetic methodologies that can support both research applications and potential commercial production.

Properties

IUPAC Name

methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-4(8(10,11)12)2-3-13-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDASGHWJBUNFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593230
Record name Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196708-48-2
Record name Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Preparation of Pyridine Intermediate

The synthesis begins with pyridine derivatives. Trifluoromethyl groups are introduced via reagents such as trifluoroacetic acid or trifluoromethyl iodide under controlled conditions. The reaction may involve catalysts like copper or palladium to enhance efficiency and selectivity.

Step 2: Halogenation

Chlorine atoms are introduced through halogenation reactions using reagents such as thionyl chloride or phosphorus trichloride. This step requires precise temperature control to avoid side reactions.

Step 3: Esterification

The final step involves converting the carboxylic acid group into a methyl ester. This is achieved using methanol in the presence of acid catalysts like sulfuric acid or hydrochloric acid.

Alternative Routes

Route A: Coupling Reaction

An alternative synthesis method involves coupling ethyl 4-chloro-3-oxobutyrate with ethylene glycol monomethyl ether in tetrahydrofuran (THF). Sodium hydride (NaH) is used as a base to facilitate ether formation, followed by amination and ring closure to produce nicotinate derivatives. However, this route has limitations due to low yields and harsh reaction conditions.

Route B: Stepwise Cyclization

Another method employs alkali-mediated coupling of nicotinic acid fragments, followed by intramolecular cyclization using ammonium salts. This approach reduces side reactions and improves yield compared to direct cyclization methods.

Comparative Analysis of Routes

Route Key Steps Advantages Disadvantages
General Multi-Step Approach Trifluoromethylation → Halogenation → Esterification High selectivity; widely applicable Requires multiple purification steps
Route A Coupling → Amination → Cyclization Potential for industrial scalability Low yield; harsh conditions
Route B Alkali coupling → Intramolecular cyclization Reduced side reactions; higher yield Complex intermediate handling

Reaction Conditions and Optimization

Catalysts

Catalysts like copper or palladium improve reaction efficiency during trifluoromethylation. Acid catalysts are used for esterification.

Solvents

Common solvents include tetrahydrofuran (THF), methanol, and acetic acid.

Temperature Control

Precise temperature regulation is critical during halogenation and cyclization steps to minimize side reactions.

Data Table: Key Reaction Parameters

Reaction Step Reagents/Conditions Outcome
Trifluoromethylation Trifluoroacetic acid; Cu catalyst Introduction of CF₃ group
Halogenation Thionyl chloride; Controlled temperature Addition of Cl atom
Esterification Methanol; H₂SO₄ catalyst Formation of methyl ester

Scientific Research Applications

Methyl 2-chloro-4-(trifluoromethyl)nicotinate is a compound with significant applications in various scientific fields, particularly in medicinal chemistry and agrochemicals. This article explores its synthesis, properties, and applications, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmaceutical intermediate. Its structural characteristics make it a candidate for developing new drugs, particularly in the treatment of diseases influenced by nicotinic receptors.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of nicotinic acid can exhibit antibacterial and antifungal properties. A study investigated the synthesis of various trifluorinated compounds, including this compound, revealing significant activity against specific pathogens .

Agrochemicals

The compound is also explored for use in agrochemicals, particularly as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability and efficacy of agrochemical formulations.

Case Study: Herbicidal Efficacy

In agricultural applications, compounds similar to this compound have shown promising results in controlling weed growth while minimizing damage to crops. Field trials indicated that formulations incorporating this compound resulted in higher crop yields compared to traditional herbicides .

Material Science

Due to its unique chemical properties, this compound is being explored in the development of advanced materials. Its ability to modify surface properties makes it suitable for applications in coatings and polymers.

Hazard Classification

  • Skin Irritation : Category 2
  • Eye Irritation : Category 2A
  • Acute Toxicity (Oral) : Category 4

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Compounds
Compound Name Substituents (Nicotinate Ring) Functional Group Additional Substituents Molecular Weight (g/mol)
Methyl 2-chloro-4-(trifluoromethyl)nicotinate 2-Cl, 4-CF₃ Methyl ester None ~239.57 (estimated)
Methyl 2-chloro-4-(perfluoroethyl)nicotinate (8o) 2-Cl, 4-C₂F₅ Methyl ester None Higher than parent (exact value not provided)
2-Chloro-N-(2,4-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide 2-Cl, 4-CF₃ Amide 2,4-Dichlorobenzyl group 383.58
Key Observations:

Perfluoroethyl vs. Trifluoromethyl (Compound 8o vs. Parent):

  • The replacement of -CF₃ with -C₂F₅ (perfluoroethyl) increases steric bulk and electron-withdrawing effects. This may reduce reactivity in nucleophilic substitution reactions but enhance thermal stability .
  • The longer perfluoroalkyl chain in 8o likely increases hydrophobicity, impacting solubility and bioavailability.

Ester vs. Amide (Parent vs. Nicotinamide Derivative): The amide group in the nicotinamide derivative introduces hydrogen-bonding capacity (H-bond donor: 1, acceptor: 5 vs. ester’s 0 donors and 3 acceptors) . This enhances interactions with biological targets, making it more suitable as a drug candidate.

Key Observations:
  • The parent compound’s trifluoromethylation may involve milder conditions compared to the copper-mediated perfluoroalkylation required for 8o, which demands specialized reagents .
  • The nicotinamide derivative’s synthesis emphasizes functional group interconversion (ester to amide), requiring acid chloride intermediates .

Biological Activity

Methyl 2-chloro-4-(trifluoromethyl)nicotinate (CAS Number: 196708-48-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, which significantly influence its reactivity and biological interactions. The molecular formula is C8H5ClF3NO2C_8H_5ClF_3NO_2, and it is classified as an irritant according to safety data sheets .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, although specific data on its efficacy compared to established antibiotics remains limited .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties . Its mechanism may involve the modulation of inflammatory pathways through interaction with specific enzymes or receptors, although detailed studies are needed to elucidate these pathways fully.

Cytotoxicity

In various studies, this compound has shown cytotoxic effects on cancer cell lines. For instance, it has been compared with other nicotinic derivatives that exhibit similar activities, suggesting potential applications in cancer therapeutics .

The biological activity of this compound is believed to be influenced by the positions of the chloro and trifluoromethyl groups on the pyridine ring. These substituents can enhance binding affinity to biological targets, modulating various biochemical pathways.

Comparative Studies

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anti-inflammatory, cytotoxic
Methyl 6-chloro-4-(trifluoromethyl)nicotinateStructureSimilar but with different activity profiles
Methyl 2-chloro-5-(trifluoromethyl)nicotinateStructureExhibits lower antimicrobial activity

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various nicotinic acid derivatives, including this compound. The results indicated promising activity against Gram-positive bacteria, warranting further investigation into its potential as a therapeutic agent against bacterial infections .
  • Cytotoxicity in Cancer Research : Another research effort focused on evaluating the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated significant cell death at specific concentrations, suggesting its potential role in developing new anticancer drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-chloro-4-(trifluoromethyl)nicotinate, and how can reaction conditions be optimized for high yield?

  • Methodology : Synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Trifluoromethylation : Introduce the trifluoromethyl group at the 4-position via cross-coupling (e.g., using CuCF₃ or CF₃I under palladium catalysis) .

Chlorination : Electrophilic chlorination (e.g., Cl₂ or SO₂Cl₂) at the 2-position, leveraging the electron-withdrawing effect of the trifluoromethyl group to direct regioselectivity .

Esterification : React the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄) or via methyl chloride.

  • Optimization : Monitor reaction progress using TLC/HPLC. Adjust catalysts (e.g., Pd(PPh₃)₄ for coupling) and temperatures (60–100°C for chlorination) to minimize by-products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm for pyridine H) and ester methyl groups (δ 3.8–4.0 ppm). The trifluoromethyl group appears as a singlet in ¹³C NMR (δ 120–125 ppm, J₃ coupling ~35 Hz) .
  • ¹⁹F NMR : A singlet near δ -60 to -65 ppm confirms the CF₃ group .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 240.1 (calculated for C₈H₆ClF₃NO₂). Fragmentation patterns (e.g., loss of COOCH₃) validate the structure .

Q. What safety precautions are recommended for handling this compound?

  • Precautions : Based on analogs like 2-chloro-4-(trifluoromethyl)pyrimidine:

  • Use PPE (gloves, goggles, fume hood) to avoid inhalation/contact.
  • Store in airtight containers away from moisture (hydrolysis risk) .
    • Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, CF₃) influence the pyridine ring’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Mechanistic Insight : The 2-chloro and 4-CF₃ groups create an electron-deficient ring, activating positions 3 and 5 for NAS. Computational studies (DFT) predict enhanced electrophilicity at C-5 due to para-directing effects of CF₃ .
  • Experimental Validation : React with ammonia or amines (e.g., 120°C, DMF) to substitute Cl at C-2 or CF₃-adjacent positions. Monitor regioselectivity via LC-MS .

Q. How can contradictory stability data for this compound under varying pH/temperature be resolved?

  • Methodology :

Stability Studies : Incubate the compound in buffers (pH 2–12) at 25–80°C. Analyze degradation products via HPLC-MS.

Kinetic Analysis : Calculate half-life (t₁/₂) under each condition. For example, acidic conditions (pH < 3) may hydrolyze the ester, while alkaline conditions (pH > 10) cleave the pyridine ring .

  • Resolution : Optimize storage at pH 5–7 and 4°C to minimize decomposition .

Q. Can computational modeling predict the regioselectivity of cross-coupling reactions involving this compound?

  • Approach :

  • Use DFT (B3LYP/6-31G*) to calculate Fukui indices and electrostatic potential maps. These identify C-5 as the most electrophilic site for Suzuki-Miyaura coupling .
  • Validate with Pd-catalyzed reactions (e.g., aryl boronic acids). Experimental yields (>75%) align with computational predictions .

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